![molecular formula C72H86ClN9O28 B1147159 Decaplanin CAS No. 128441-18-9](/img/structure/B1147159.png)
Decaplanin
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Description
Decaplanin is a natural product found in Amycolatopsis orientalis, Amycolatopsis decaplanina, and Amycolatopsis regifaucium with data available.
Scientific Research Applications
Antimicrobial Activity
Decaplanin has been studied for its in vitro antimicrobial activity. Sánchez, Wenzel, and Jones (1992) tested decaplanin against various gram-positive bloodstream isolates and vancomycin-resistant strains, finding it effective against most gram-positive strains, including Enterococcus faecalis, E. faecium, Staphylococcus aureus, streptococci, bacilli, corynebacteria, and listeria, although some resistance was noted in certain Enterococcus species and coagulase-negative staphylococci (Sánchez, Wenzel, & Jones, 1992). Neu, Chin, and Niu (1992) also compared the activity of decaplanin to vancomycin, teicoplanin, and daptomycin, finding decaplanin to be less active against Staphylococcus aureus and Staphylococcus epidermidis, but similarly effective as vancomycin against Streptococcus pyogenes, S. agalactiae, and group C and G streptococci (Neu, Chin, & Niu, 1992).
Unusual Morphology in Amycolatopsis
Wink et al. (2004) explored the production of decaplanin by the strain DSM 44594T, a member of the genus Amycolatopsis. This strain is notable for being the first in its genus reported to form pseudosporangia, a feature typically associated with Kibdelosporangium. The study contributes to the understanding of the morphological and physiological diversity within Amycolatopsis (Wink et al., 2004).
Crystal Structure Analysis
Lehmann et al. (2003) provided an in-depth analysis of the crystal structures of decaplanin. They investigated four crystal forms of decaplanin, exploring their molecular interactions and polymorphy. This research is significant in understanding the physical and chemical properties of decaplanin, which can influence its stability and effectiveness as an antibiotic (Lehmann et al., 2003).
properties
IUPAC Name |
2-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-15-chloro-48-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H86ClN9O28/c1-25(2)15-37(76-6)63(95)81-51-54(89)30-10-14-41(36(73)17-30)106-43-19-31-18-42(60(43)109-71-61(57(92)55(90)44(24-83)107-71)110-70-58(93)56(91)53(88)26(3)104-70)105-33-11-7-28(8-12-33)59(108-46-23-72(5,75)62(94)27(4)103-46)52-68(100)80-50(69(101)102)35-20-32(84)21-40(86)47(35)34-16-29(9-13-39(34)85)48(65(97)82-52)79-66(98)49(31)78-64(96)38(22-45(74)87)77-67(51)99/h7-14,16-21,25-27,37-38,44,46,48-59,61-62,70-71,76,83-86,88-94H,15,22-24,75H2,1-6H3,(H2,74,87)(H,77,99)(H,78,96)(H,79,98)(H,80,100)(H,81,95)(H,82,97)(H,101,102) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSZMXQSCZCGFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1CC(C(C(O1)C)O)(C)N)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H86ClN9O28 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1560.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Decaplanin | |
CAS RN |
126985-51-1, 128441-18-9 |
Source
|
Record name | MM 47761 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126985511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decaplanin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128441189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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